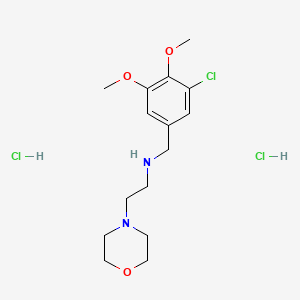![molecular formula C13H14N4O3 B5296282 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine, also known as DATTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用機序
The exact mechanism of action of 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of the protein kinase B (Akt) pathway. 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has also been shown to inhibit the expression of the anti-apoptotic protein Bcl-2, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has been shown to exhibit significant biochemical and physiological effects in various studies. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, the compound has some limitations, including its low water solubility and potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine. One potential area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine and its potential applications in cancer therapy and metal ion detection. The development of new derivatives of 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine with improved properties and increased efficacy is also an area of interest for future research.
合成法
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine is synthesized using a specific method that involves the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid and 4-amino-1,2,4-triazole in the presence of a coupling agent and a catalyst. The reaction yields 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine, which is a white crystalline powder with a melting point of 248-250°C.
科学的研究の応用
1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. The compound has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(E)-1-(3-amino-1,2,4-triazol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-5-3-9(7-11(10)20-2)4-6-12(18)17-8-15-13(14)16-17/h3-8H,1-2H3,(H2,14,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYSTWWMCWCMZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2C=NC(=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NC(=N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-amino-1H-1,2,4-triazol-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5296201.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![6-chloro-3-ethyl-7-hydroxy-4-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5296236.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296254.png)
![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)
![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
